N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Overview
Description
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2ClH. It is known for its unique structure, which includes a thiazole ring and a cyclopropane moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of a thiazole derivative with a cyclopropanamine. One common method includes the use of N-(1,3-thiazol-5-ylmethyl)amine and cyclopropanecarboxylic acid, followed by a series of reactions to introduce the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole or cyclopropane derivatives .
Scientific Research Applications
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
- N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Uniqueness
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGKALEENKTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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